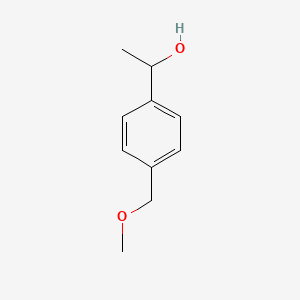

1-(4-Methoxymethylphenyl)ethanol

説明

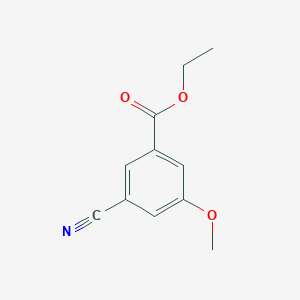

“1-(4-Methoxymethylphenyl)ethanol” is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .

Molecular Structure Analysis

The molecular structure of “1-(4-Methoxymethylphenyl)ethanol” consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .

科学的研究の応用

Biocatalytic Production and Optimization

1-(4-Methoxymethylphenyl)ethanol, particularly its enantiopure (S)-form, is significant for producing various drug intermediates. A study by Kavi et al. (2021) demonstrated the synthesis of (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke as a biocatalyst. They focused on optimizing experimental conditions like pH, incubation period, temperature, and agitation speed for efficient production. Their model achieved over 99% conversion and enantiomeric excess, and 96% yield, making it highly effective for producing substances like antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).

Asymmetric Biosynthesis in Various Systems

Lou Wenyong (2011) studied the biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol. They found that the efficiency of the reaction improved with the use of ionic liquid-containing co-solvent systems and biphasic systems. The study highlights the importance of solvent type on the catalytic performance of biocatalysts (Lou Wenyong, 2011).

Solvent Influence on Photophysical Properties

Research by Demets et al. (2006) explored the solvatochromism of 4-Methoxy-N-methyl-1,8-naphthalimide and its UV-vis spectral properties in various solvents, including ethanol-water mixtures. This study provided insights into the influence of solvent polarity and hydrogen-bond donor capability on the photophysical properties of related compounds (Demets, Triboni, Alvarez, Arantes, Filho, & Politi, 2006).

Enantioselective Reduction and Hydrolysis

Jia‐Yan Liu et al. (2014) explored the enantioselective hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate using a Bacillus amyloliquefaciens esterase for producing (R)-1-(3’,4’-methylenedioxyphenyl)ethanol. This research is crucial for synthesizing chiral intermediates for pharmaceutical compounds like Steganacin and Salmeterol. They achieved significant improvement in enantioselectivity under optimized conditions (Liu, Zheng, Imanaka, & Xu, 2014).

Photographic Print Preservation and Restoration

A study by A. Baynes-Cope (1978) explored the use of Methoxy ethanol as a solvent to remove dry-mounted photographic prints from card, especially when the shellac used as adhesive becomes insoluble in ethanol. This technique is significant for the preservation and restoration of photographic materials (Baynes-Cope, 1978).

特性

IUPAC Name |

1-[4-(methoxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)10-5-3-9(4-6-10)7-12-2/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLAIUQVVHCFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxymethylphenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[3-[(aminothioxomethyl)amino]-4-methylphenyl]-, 1,1-dimethylethyl ester](/img/structure/B3277482.png)

![2,6-Dimethylbenzo[b]thiophene](/img/structure/B3277498.png)

![5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3277541.png)

![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)